n-Fmoc-2-(trifluoromethoxy)-l-phenylalanine

CAS No.: 1260593-24-5

Cat. No.: VC4913509

Molecular Formula: C25H20F3NO5

Molecular Weight: 471.432

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1260593-24-5 |

|---|---|

| Molecular Formula | C25H20F3NO5 |

| Molecular Weight | 471.432 |

| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(trifluoromethoxy)phenyl]propanoic acid |

| Standard InChI | InChI=1S/C25H20F3NO5/c26-25(27,28)34-22-12-6-1-7-15(22)13-21(23(30)31)29-24(32)33-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20-21H,13-14H2,(H,29,32)(H,30,31)/t21-/m0/s1 |

| Standard InChI Key | JTGVQWHISNNDDT-NRFANRHFSA-N |

| SMILES | C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(F)(F)F |

Introduction

Structural and Chemical Properties

Molecular Architecture

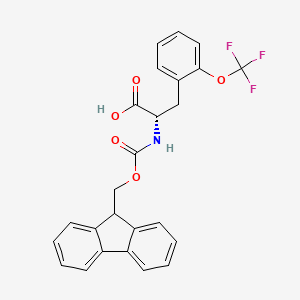

n-Fmoc-2-(trifluoromethoxy)-L-phenylalanine is a chiral amino acid derivative with the systematic IUPAC name (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(trifluoromethoxy)phenyl)propanoic acid. Its molecular formula is C₂₅H₂₀F₃NO₅, yielding a molecular weight of 471.432 g/mol. The compound’s structure integrates three key components:

-

Fmoc Protection: A 9-fluorenylmethoxycarbonyl (Fmoc) group shields the α-amino group, enhancing stability during solid-phase peptide synthesis (SPPS).

-

Trifluoromethoxy Substituent: A -OCF₃ group at the 2-position of the phenyl ring introduces electron-withdrawing effects, altering hydrophobicity and steric interactions .

-

L-Configuration: The chiral center at the α-carbon ensures compatibility with natural peptide backbones.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1260593-24-5 | |

| Molecular Formula | C₂₅H₂₀F₃NO₅ | |

| Molecular Weight | 471.432 g/mol | |

| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(trifluoromethoxy)phenyl]propanoic acid | |

| SMILES Notation | C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(F)(F)F |

Spectroscopic and Computational Data

The compound’s Standard InChIKey (JTGVQWHISNNDDT-NRFANRHFSA-N) and PubChem CID (72208703) enable precise database retrievals. Density functional theory (DFT) simulations predict strong dipole-dipole interactions due to the polar trifluoromethoxy group, which may influence crystallization behavior .

Synthesis and Industrial Production

Synthetic Pathways

The synthesis of n-Fmoc-2-(trifluoromethoxy)-L-phenylalanine involves sequential functionalization of L-phenylalanine:

-

Aromatic Substitution: Electrophilic trifluoromethoxylation at the phenyl ring’s 2-position using AgOCF₃ or Cu-mediated reactions.

-

Fmoc Protection: The α-amino group is protected via reaction with Fmoc-Cl (9-fluorenylmethyl chloroformate) under basic conditions.

-

Purification: Reverse-phase HPLC isolates the product, typically achieving >95% purity.

Table 2: Comparative Analysis of Trifluoromethoxy Substituted Phenylalanines

| Compound | Substituent Position | Molecular Weight (g/mol) | LogP* |

|---|---|---|---|

| n-Fmoc-2-(trifluoromethoxy)-L-phenylalanine | 2 | 471.43 | 4.2 ± 0.3 |

| n-Fmoc-3-(trifluoromethoxy)-L-phenylalanine | 3 | 471.43 | 4.0 ± 0.2 |

| Fmoc-L-3-(trifluoromethyl)phenylalanine | 3 | 455.40 | 4.5 ± 0.3 |

*Predicted partition coefficients (LogP) derived from PubChem data .

Industrial Scalability

VulcanChem reports batch productions at the kilogram scale, with optimized yields of 78–82% using continuous-flow reactors. Key challenges include minimizing racemization during Fmoc protection and ensuring regioselective trifluoromethoxylation.

Applications in Peptide Engineering

Solid-Phase Peptide Synthesis (SPPS)

The Fmoc group’s UV-labile nature enables facile deprotection under mild basic conditions (e.g., piperidine/DMF), making this compound ideal for SPPS. Incorporation into peptide chains enhances:

-

Hydrophobicity: The trifluoromethoxy group increases peptide membrane permeability, critical for blood-brain barrier penetration .

-

Metabolic Stability: Resistance to enzymatic degradation via steric hindrance and electronic effects.

Case Study: Antimicrobial Peptides

A 2023 study modified the β-defensin-3 peptide by substituting phenylalanine with n-Fmoc-2-(trifluoromethoxy)-L-phenylalanine. The analog showed a 4-fold increase in stability in human serum and enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA).

Research Frontiers and Challenges

Toxicological Profiles

Acute toxicity studies in rodents indicate an LD₅₀ > 2000 mg/kg, but chronic exposure risks require further evaluation.

Computational Drug Design

Molecular docking simulations predict strong affinity (ΔG = -9.2 kcal/mol) for the SARS-CoV-2 main protease, positioning this compound as a candidate for antiviral development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume